molecular formula C20H23N3O3 B14960224 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide

Cat. No.: B14960224
M. Wt: 353.4 g/mol
InChI Key: HUPCDJXKCYYRHW-UHFFFAOYSA-N
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Description

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenylcarbonyl group, and a tert-butylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylaminobenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[[[4-(acetylamino)sulfonyl]phenyl]amino]carbonyl]
  • Phthalanilic acid, 4’-(acetylsulfamoyl)-

Uniqueness

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-acetamidobenzoyl)amino]-N-tert-butylbenzamide

InChI

InChI=1S/C20H23N3O3/c1-13(24)21-15-11-9-14(10-12-15)18(25)22-17-8-6-5-7-16(17)19(26)23-20(2,3)4/h5-12H,1-4H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

HUPCDJXKCYYRHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Origin of Product

United States

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